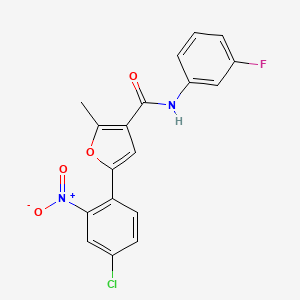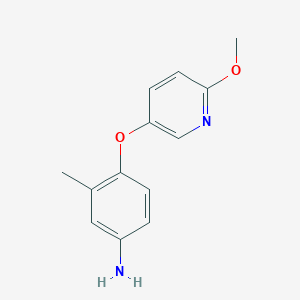
4-((6-Methoxypyridin-3-yl)oxy)-3-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((6-Methoxypyridin-3-yl)oxy)-3-methylaniline, also known as MPOM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Chemical Synthesis and Molecular Structure
Nonpeptide Alpha v Beta 3 Antagonists : A study identified a compound with the structure incorporating the methoxypyridin moiety as a potent and selective antagonist of the alpha(v)beta(3) receptor. This compound, through its excellent in vitro profile and significant unbound fraction in human plasma, was selected for clinical development to prevent and treat osteoporosis. The research emphasized synthesizing oxidized derivatives to support metabolism and safety studies, demonstrating its utility in identifying active metabolites generated in vitro or in vivo metabolism (Hutchinson et al., 2003).
Dinuclear Complexes with Bridging Ligand : Another research focused on the synthesis of a new bridging ligand containing a bipyridyl binding site linked to a catechol binding site. This study explored the electrochemical and electronic spectroscopic properties of dinuclear complexes using this ligand, providing insights into the structural and electronic modulation possible through such molecular frameworks (Shukla et al., 1999).
Voltage-Gated Potassium Channel Blockers : Research on novel 4AP derivatives containing the methoxypyridin group revealed potential in blocking voltage-gated potassium channels. These derivatives were investigated for their efficacy in symptomatic treatment and imaging in multiple sclerosis, highlighting the compound's versatility in modulating ion channel activity (Rodríguez-Rangel et al., 2020).
Nonlinear Optics : The preparation and crystal structures of new colorless 4-amino-1-methylpyridinium benzenesulfonate salts for second-order nonlinear optics were explored. These salts, through their noncentrosymmetric structures and molecular hyperpolarizability, provide a basis for understanding the relationship between molecular structure and nonlinear optical properties (Anwar et al., 2000).
Mechanism of Action
Target of Action
Similar compounds have been shown to target dipeptidyl peptidase 4 . This enzyme plays a significant role in glucose metabolism, making it a potential target for diabetes treatment .
Mode of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This reaction involves the formation of a carbon-carbon bond between two different organic groups, facilitated by a palladium catalyst .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions, it may be involved in the synthesis of complex organic molecules .
Pharmacokinetics
Similar compounds have been shown to have high stability
Result of Action
Its potential use in suzuki–miyaura cross-coupling reactions suggests that it could be involved in the synthesis of complex organic molecules, potentially leading to various downstream effects depending on the specific molecules synthesized .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature, as suggested by the recommended storage conditions of similar compounds . Additionally, the efficacy of the compound in Suzuki–Miyaura cross-coupling reactions may be influenced by the presence of a palladium catalyst .
properties
IUPAC Name |
4-(6-methoxypyridin-3-yl)oxy-3-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-7-10(14)3-5-12(9)17-11-4-6-13(16-2)15-8-11/h3-8H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRLSJILFYAVIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CN=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((6-Methoxypyridin-3-yl)oxy)-3-methylaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2884800.png)

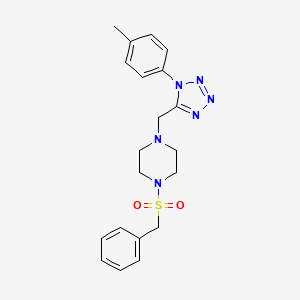

![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide](/img/structure/B2884805.png)
![4-Methyl-1-{[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperidine](/img/structure/B2884806.png)
![4-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2884809.png)
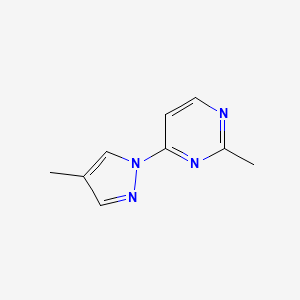
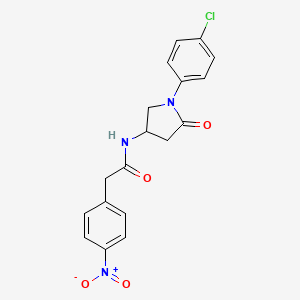
![1-(3,4-Dimethylphenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea](/img/structure/B2884812.png)
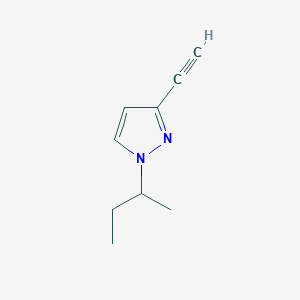
![N-[[(1R,3R)-2,2-Difluoro-3-phenylcyclopropyl]methyl]oxirane-2-carboxamide](/img/structure/B2884817.png)
